

Synthesis of 2-Chloro-10-(chloroacetyl)-10H-phenothiazine: A Technical Guide

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Compound of Interest

Compound Name: 2-Chloro-10-(chloroacetyl)-10H-phenothiazine

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis of **2-Chloro-10-(chloroacetyl)-10H-phenothiazine**, a key intermediate in the development of novel phenothiazine-based therapeutic agents. This document details the chemical properties, synthesis protocol, and relevant data for this compound, tailored for professionals in the fields of medicinal chemistry and drug discovery.

Introduction

2-Chloro-10-(chloroacetyl)-10H-phenothiazine is a derivative of the phenothiazine heterocyclic system, a scaffold of significant interest in pharmaceutical research due to its wide range of biological activities. The introduction of a chloroacetyl group at the N10 position provides a reactive handle for further molecular elaboration, making it a valuable building block for the synthesis of diverse compound libraries. Phenothiazine derivatives have been investigated for their potential as antipsychotic, antiemetic, antihistaminic, and, more recently, anticancer and antimicrobial agents. The chloroacetyl derivative serves as a crucial precursor for introducing various functional groups to modulate the pharmacological profile of the phenothiazine core.

Physicochemical Properties

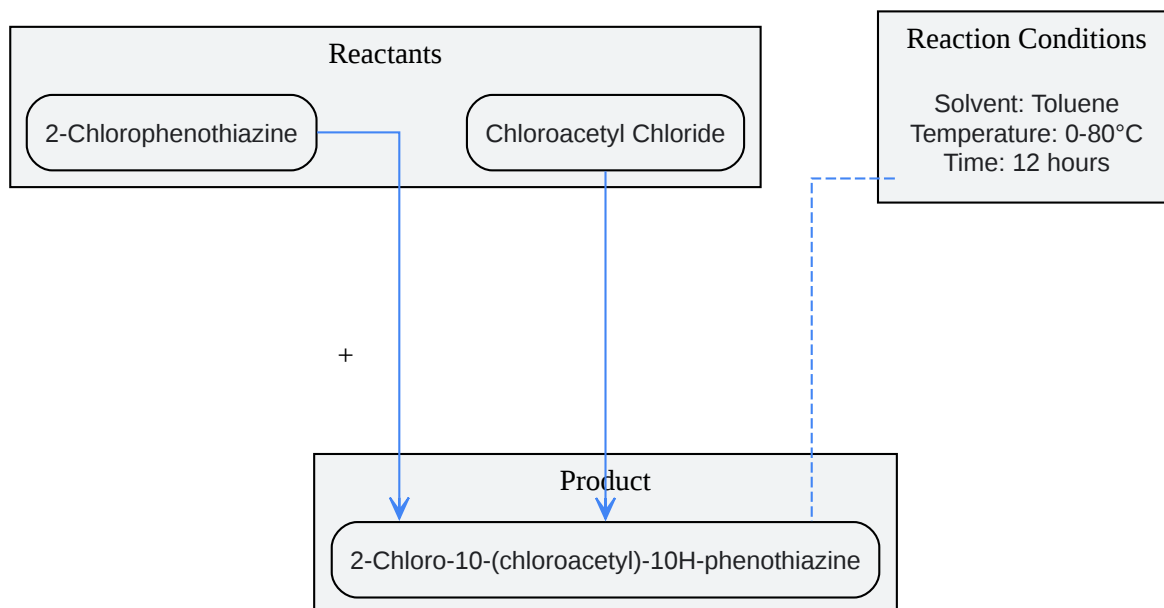
A summary of the key physicochemical properties of the reactants and the final product is provided below.

Property	2-Chlorophenothiazine (Starting Material)	Chloroacetyl Chloride (Reagent)	2-Chloro-10-(chloroacetyl)-10H-phenothiazine (Product)
Molecular Formula	C ₁₂ H ₈ ClNS	C ₂ H ₂ Cl ₂ O	C ₁₄ H ₉ Cl ₂ NOS
Molecular Weight	233.72 g/mol	112.94 g/mol	310.2 g/mol [1] [2]
Appearance	Greyish to slightly green or brownish powder	Colorless to light yellow liquid	Off-white solid [1]
CAS Number	92-39-7	79-04-9	16189-69-8 [1] [2]

Synthesis of 2-Chloro-10-(chloroacetyl)-10H-phenothiazine

The synthesis of **2-Chloro-10-(chloroacetyl)-10H-phenothiazine** is achieved through the N-acylation of 2-Chlorophenothiazine with chloroacetyl chloride. This electrophilic substitution reaction targets the nitrogen atom of the phenothiazine ring.

Reaction Scheme



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Caption: Reaction scheme for the synthesis of **2-Chloro-10-(chloroacetyl)-10H-phenothiazine**.

Experimental Protocol

The following protocol is adapted from a general procedure for the chloroacetylation of phenothiazine derivatives.^[1]

Materials:

- 2-Chlorophenothiazine
- Chloroacetyl chloride
- Toluene, anhydrous
- Dichloromethane

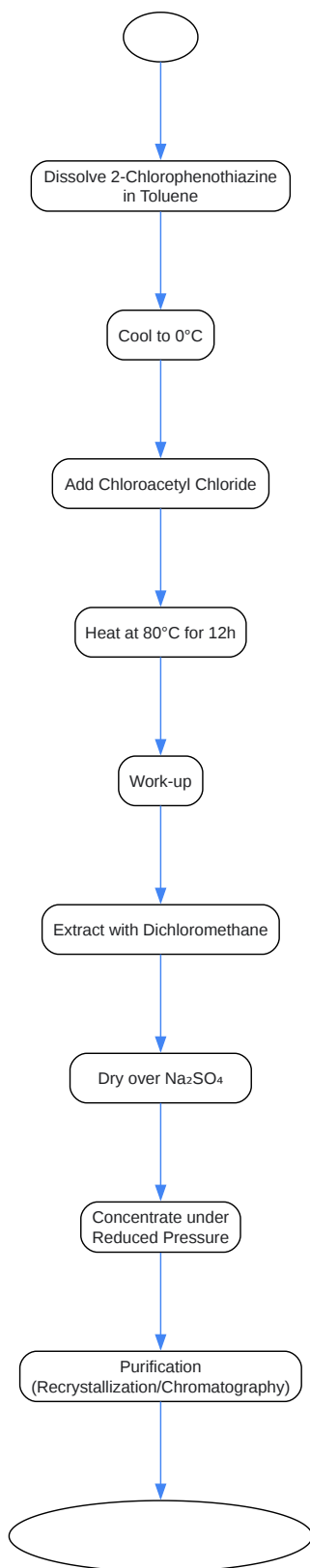
- Anhydrous Sodium Sulfate (Na_2SO_4)
- Water

Procedure:

- In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-Chlorophenothiazine (e.g., 1 equivalent) in anhydrous toluene.
- Cool the solution to 0°C using an ice bath.
- Slowly add chloroacetyl chloride (e.g., 1.5 equivalents) to the cooled solution with continuous stirring.
- After the addition is complete, heat the reaction mixture to 80°C and maintain this temperature for 12 hours.
- Monitor the reaction progress using Thin Layer Chromatography (TLC).
- Once the reaction is complete, allow the mixture to cool to room temperature.
- Concentrate the reaction mixture under reduced pressure to remove the toluene.
- To the crude residue, add water and extract the product with dichloromethane (2 x volume of water).
- Combine the organic layers and dry over anhydrous sodium sulfate.
- Filter the drying agent and concentrate the organic phase under reduced pressure to yield the crude product.
- The crude product can be further purified by recrystallization or column chromatography to obtain **2-Chloro-10-(chloroacetyl)-10H-phenothiazine** as an off-white solid.^[1] A reported yield for a similar reaction is approximately 90%.^[1]

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and purification of **2-Chloro-10-(chloroacetyl)-10H-phenothiazine**.



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Caption: General experimental workflow for the synthesis of the target compound.

Characterization Data

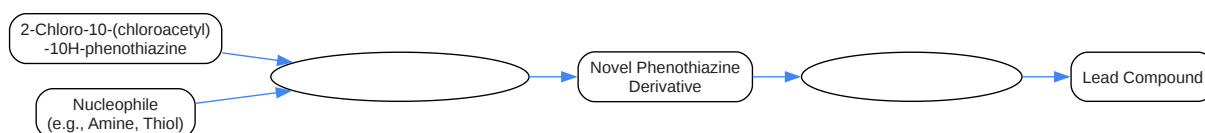
Detailed spectroscopic data for **2-Chloro-10-(chloroacetyl)-10H-phenothiazine** is not extensively available in the public domain. However, the following table summarizes the expected and available data for the starting material and product. Researchers should perform their own analytical characterization to confirm the identity and purity of the synthesized compound.

Data Type	2-Chlorophenothiazine (Starting Material)	2-Chloro-10-(chloroacetyl)-10H-phenothiazine (Product)
Yield	-	~90% (based on similar reactions)[1]
Melting Point	196-200 °C	Not reported
¹ H NMR	Data available in spectral databases.	Expected signals for aromatic protons and a singlet for the -CH ₂ - group of the chloroacetyl moiety.
¹³ C NMR	Data available in spectral databases.	Expected signals for aromatic carbons, the carbonyl carbon, and the methylene carbon of the chloroacetyl group.
IR (cm ⁻¹)	Data available in spectral databases.	Expected characteristic peaks for C=O stretching (around 1690-1710 cm ⁻¹) and C-Cl stretching.

Role in Drug Development

2-Chloro-10-(chloroacetyl)-10H-phenothiazine is a key intermediate that allows for the introduction of various functionalities at the N-10 position of the phenothiazine ring. The chloroacetyl group is a versatile electrophile that can react with a wide range of nucleophiles, such as amines, thiols, and alcohols. This reactivity enables the synthesis of a diverse array of phenothiazine derivatives with potentially novel pharmacological activities.

The general pathway for utilizing this intermediate in drug discovery is depicted below.



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References

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